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Compound of Interest

Compound Name: PfDHODH-IN-1

Cat. No.: B3417784

An In-Depth Technical Guide to PFDHODH-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological characteristics of
PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase
(PfDHODH).

Chemical Structure and Properties

PfDHODH-IN-1 is an analog of the active metabolite of Leflunomide and functions as an
inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme
essential for the de novo pyrimidine biosynthesis in the malaria parasite.[1][2] Its inhibitory
action gives it antimalarial properties.[1][2]

Chemical Identity:
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Identifier Value

(2)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-

IUPAC Name . .
(trifluoromethyl)phenyl]prop-2-enamide[3]
2-Cyano-3-cyclopropyl-3-hydroxy-N-[4-

Synonyms ) )
(trifluoromethyl)phenyl]propenamide

CAS Number 183945-55-3

Molecular Formula C14H11F3N202

Molecular Weight 296.24 g/mol
O=C(NC1=CC=C(C(F)

SMILES

(F)F)C=C1)/C(C#N)=C(C2CC2)\O

Mechanism of Action and Biological Target

PfDHODH-IN-1 targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de
novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the
parasite, making PfDHODH a validated and promising target for antimalarial drug development.
The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the
synthesis of DNA and RNA. By inhibiting PFDHODH, PFDHODH-IN-1 effectively halts pyrimidine
synthesis, thereby preventing parasite proliferation.

The binding site for inhibitors like PFDHODH-IN-1 is located adjacent to the flavin
mononucleotide (FMN) cofactor within a hydrophobic tunnel. Structural studies of PfDHODH in
complex with various inhibitors have revealed significant flexibility in this binding site, which
allows it to accommodate diverse chemical scaffolds.

Logical Workflow for Inhibitor Screening

The discovery of novel PFDHODH inhibitors often follows a structured workflow that combines
computational and experimental methods.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.bocsci.com/product/pfdhodh-in-1-cas-183945-55-3-382867.html
https://www.benchchem.com/product/b3417784?utm_src=pdf-body
https://www.benchchem.com/product/b3417784?utm_src=pdf-body
https://www.benchchem.com/product/b3417784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

In Vitro Enzyme Assay

Pharmacophore Modeling (e.g., IC50 determination)

A
Generates 3D Query Confirms Potency
\4
Virtual Screening In Vivo Antimalarial Activity
(Database Search) (e.g., Mouse Model)
Identifies Initial Hits Selects Candidateg for Testing
Y
Molecular Docking
Refines Hit Selection
\

In Silico ADMET
Prediction

Click to download full resolution via product page
Caption: A generalized workflow for the identification of novel PfDHODH inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of PFDHODH inhibitors. Below are

methodologies for key experiments.
1. PIDHODH Enzyme Inhibition Assay (IC50 Determination)

¢ Objective: To determine the concentration of an inhibitor required to reduce the enzymatic
activity of PfDHODH by 50%.

e Methodology:

o Recombinant PIDHODH is expressed and purified.
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o The enzyme assay is typically performed in a 96-well plate format.

o The reaction mixture contains the enzyme, the substrate (dihydroorotate), and an electron
acceptor (e.g., 2,6-dichloroindophenol or decylubiquinone).

o The inhibitor, dissolved in a suitable solvent like DMSO, is added at various
concentrations.

o The reaction is initiated, and the rate of the electron acceptor reduction is monitored
spectrophotometrically.

o IC50 values are calculated by fitting the dose-response data to a suitable equation.
2. X-ray Crystallography of PfDHODH-Inhibitor Complex

o Objective: To determine the three-dimensional structure of PfIDHODH in complex with an
inhibitor to understand the binding mode.

o Methodology:

o Crystals of the PIDHODH-inhibitor complex are grown using techniques such as vapor
diffusion.

o Diffraction data are collected from the crystals using a high-intensity X-ray source, such as
a synchrotron.

o The diffraction data are processed and scaled.

o The structure is solved using molecular replacement, using a known structure of
PfDHODH as a search model.

o The model is refined, and the inhibitor is built into the electron density map.
3. In Vivo Efficacy in a Malaria Mouse Model
o Objective: To assess the antimalarial activity of the inhibitor in a living organism.

o Methodology:
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o Mice are infected with a suitable Plasmodium species, such as Plasmodium berghei.

o The test compound is administered to the mice, typically orally, at different doses.

o A control group of infected mice receives the vehicle only.

o Parasitemia (the percentage of infected red blood cells) is monitored over several days by

examining blood smears.

o The efficacy of the compound is determined by the reduction in parasitemia compared to

the control group.

Quantitative Data Summary

The following table summarizes key quantitative data for PFDHODH inhibitors from various

chemical series.

In Vitro
Compound Example PfDHODH IC50 . .
o Antimalarial Reference
Class Inhibitor (uM) .
Activity (uM)
Dihydrothiophen >20 (3D7 and
PfDHODH-IN-2 1.11
one Dd2 strains)
Potent
Triazolopyrimidin
DSM74 - nanomolar
e
activity

Thiophene
Carboxamide

Genz-667348

Low nanomolar -

N-
Phenylbenzamid

e

DSM59

Note: IC50 and in vitro activity values can vary depending on the specific assay conditions and

parasite strains used.
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Signaling Pathway: De Novo Pyrimidine
Biosynthesis

PfDHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is
essential for the synthesis of nucleic acids in Plasmodium falciparum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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